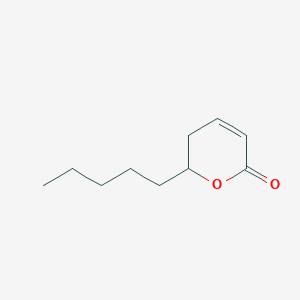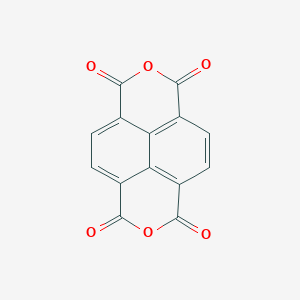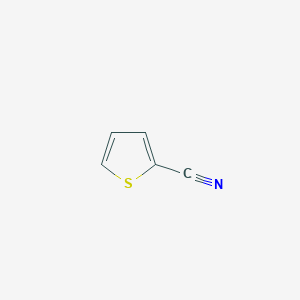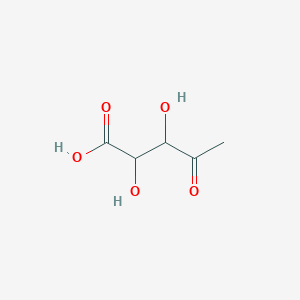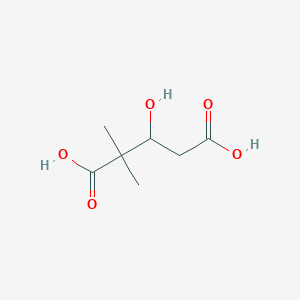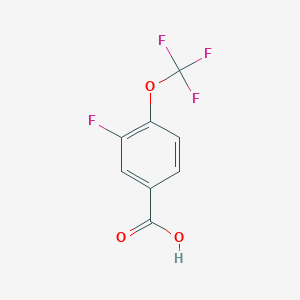
Isohomofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isohomofolic acid is a naturally occurring compound that is structurally similar to folic acid. It has been found to have several biochemical and physiological effects that make it a promising candidate for use in scientific research. In
Mécanisme D'action
Isohomofolic acid acts as a cofactor for several enzymes involved in folate metabolism. It is converted into tetrahydrofolate, which is a coenzyme that is required for the synthesis of DNA, RNA, and other important molecules. Iso-homofolic acid has been found to bind more tightly to some folate-dependent enzymes than folic acid, making it a useful tool for studying the mechanism of action of these enzymes.
Effets Biochimiques Et Physiologiques
Isohomofolic acid has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the risk of neural tube defects in animal models. Additionally, iso-homofolic acid has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using iso-homofolic acid in lab experiments is that it can be used as a tool for studying the mechanism of action of folate-dependent enzymes. It is also useful for studying the effects of folate deficiency on cellular processes. However, one limitation of using iso-homofolic acid is that it is not as widely available as folic acid, which can make it more difficult to use in some experiments.
Orientations Futures
There are several future directions for research on iso-homofolic acid. One area of interest is its potential use in cancer treatment. Researchers are studying the anti-tumor properties of iso-homofolic acid and exploring its potential as a chemotherapy agent. Additionally, iso-homofolic acid is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Finally, researchers are interested in exploring the role of iso-homofolic acid in neural tube development and its potential use in preventing neural tube defects.
Méthodes De Synthèse
Isohomofolic acid can be synthesized from pteridine, p-aminobenzoic acid, and glutamic acid. The synthesis process involves several steps, including the formation of a glutamic acid amide intermediate, which is then condensed with pteridine and p-aminobenzoic acid. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
Isohomofolic acid has been found to have several applications in scientific research. It can be used as a substrate for enzymes that are involved in folate metabolism. It has also been used as a tool for studying the mechanism of action of folate-dependent enzymes. Additionally, iso-homofolic acid has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Propriétés
Numéro CAS |
24960-28-9 |
|---|---|
Nom du produit |
Isohomofolic acid |
Formule moléculaire |
C20H21N7O6 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)8-22-7-10-1-3-11(4-2-10)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t13-/m0/s1 |
Clé InChI |
GBNHJINZQOWTDD-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
N-[α-[[(2-Amino-4-hydroxy-6-pteridinyl)methyl]amino]-p-toluoyl]-L-glutamic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



